N-(3-{2-azatricyclo[10.4.0.0,4,9]hexadeca-1(16),4,6,8,10,12,14-heptaen-2-yl}-3-oxopropyl)-2,2,2-trifluoroacetamide
Description
This compound is characterized by a complex polycyclic framework, specifically a 2-azatricyclo[10.4.0.0⁴,⁹]hexadeca-1(16),4,6,8,10,12,14-heptaen-2-yl core, linked to a 3-oxopropyl group and a terminal trifluoroacetamide moiety. Limited direct pharmacological data are available, but its structural features align with bioactive molecules targeting enzymes or receptors requiring rigid, planar scaffolds .
Properties
CAS No. |
1337920-21-4 |
|---|---|
Molecular Formula |
C20H17F3N2O2 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[3-[(11Z)-6H-benzo[c][1]benzazocin-5-yl]-3-oxopropyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C20H17F3N2O2/c21-20(22,23)19(27)24-12-11-18(26)25-13-16-7-2-1-5-14(16)9-10-15-6-3-4-8-17(15)25/h1-10H,11-13H2,(H,24,27)/b10-9- |
InChI Key |
OKQPPXOCJGTTNP-KTKRTIGZSA-N |
Isomeric SMILES |
C1C2=CC=CC=C2/C=C\C3=CC=CC=C3N1C(=O)CCNC(=O)C(F)(F)F |
Canonical SMILES |
C1C2=CC=CC=C2C=CC3=CC=CC=C3N1C(=O)CCNC(=O)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues from Thiazolidinone and Coumarin Derivatives
describes N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides, which share the acetamide backbone but differ in core heterocycles (thiazolidinone and coumarin vs. azatricyclo). Key differences include:
- Ring Systems: The target compound’s tricyclic framework contrasts with the simpler bicyclic thiazolidinone-coumarin hybrids. This may confer higher conformational rigidity and binding specificity.
- Substituents: The trifluoroacetamide group in the target compound replaces the coumarin-linked acetamide in ’s derivatives. Fluorination likely increases metabolic resistance compared to non-fluorinated analogs .
Table 1: Structural and Functional Comparison
Pharmacopeial Bicyclic β-Lactam Antibiotics
and list β-lactam antibiotics (e.g., cephalosporins) with bicyclic frameworks, such as 4-thia-1-azabicyclo[3.2.0]heptane and 5-thia-1-azabicyclo[4.2.0]oct-2-ene . While these share nitrogen-containing bicyclic systems, critical distinctions include:
- Ring Size and Heteroatoms : The target compound’s larger tricyclic system (16-membered vs. 7- or 8-membered rings) may alter binding kinetics.
- Bioactivity Context : β-lactams target penicillin-binding proteins (PBPs), whereas the target compound’s mechanism remains uncharacterized. However, its trifluoroacetamide group could mimic acyl-enzyme intermediates in β-lactamase inhibition .
Table 2: Pharmacological Relevance Comparison
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